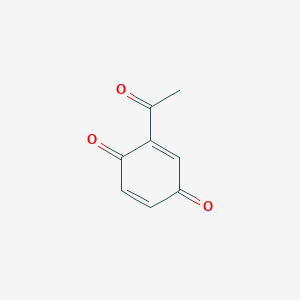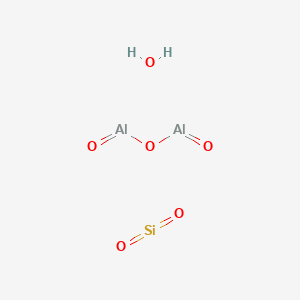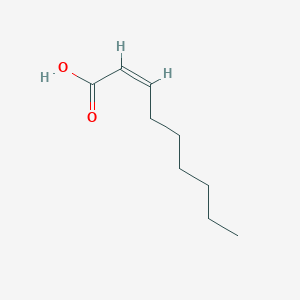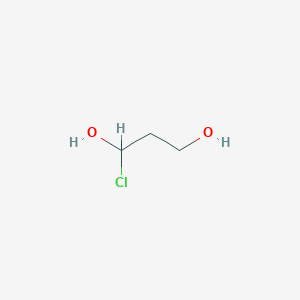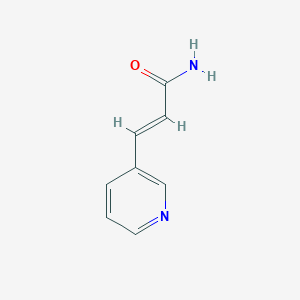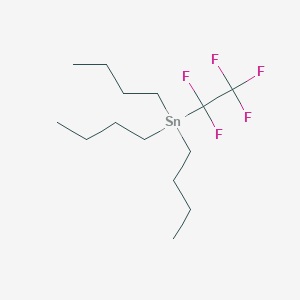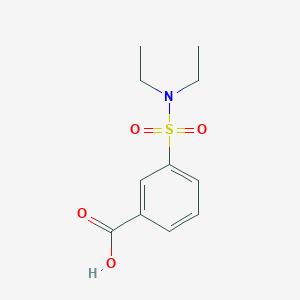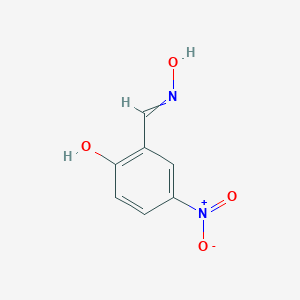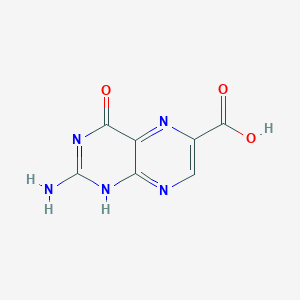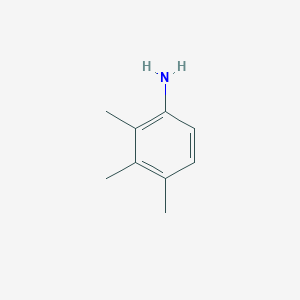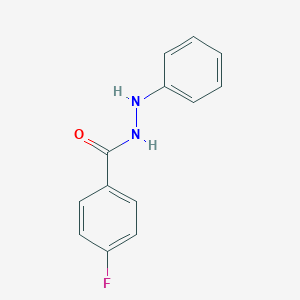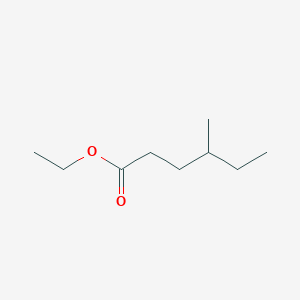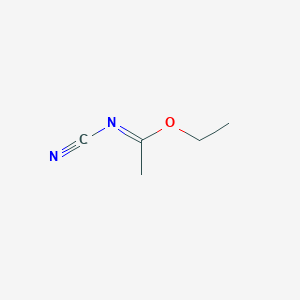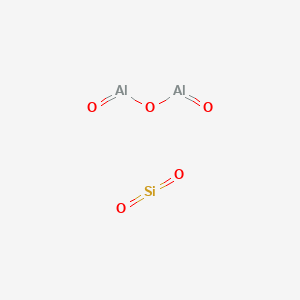
Aluminosilicate
Overview
Description
Aluminosilicate, mesostructured (Al-MSU) is an analog of hexagonal MCM-41 that can be assembled by zeolite seeds. It is hydrothermally stable and strongly acidic, which makes it useful in catalysis and adsorption technology.
Zeolites. A group of crystalline, hydrated alkali-aluminum silicates. They occur naturally in sedimentary and volcanic rocks, altered basalts, ores, and clay deposits. Some 40 known zeolite minerals and a great number of synthetic zeolites are available commercially. (From Merck Index, 11th ed)
Mechanism of Action
Target of Action
Aluminosilicate refers to materials containing anionic Si-O-Al linkages . The associate cations are commonly sodium (Na+), potassium (K+), and protons (H+) . These materials occur as minerals and synthetic materials, often in the form of zeolites . Both synthetic and natural aluminosilicates are of technical significance as structural materials, catalysts, and reagents .
Mode of Action
This compound’s mode of action is primarily through its interaction with its targets. Specifically, the this compound minerals dissolve, consuming acidic hydrogen ions and releasing moieties like H4SiO4, Al3+, and other cations, including the magnesium associated with the compound . This process is crucial in understanding the dissolution of this compound .
Biochemical Pathways
The precipitation of zeolite nanoparticles involves the initial formation of metastable precursors, such as amorphous entities, that crystallize through non-classical pathways . Reactive force field-based simulations reveal how this compound oligomers grow concomitantly to the decondensation . Aluminate clusters first form in the solution, violating the Loewenstein rule in the first instant of the reaction, followed by their connection with silicate oligomers at the terminal silanol groups before reorganization to finally diffuse within the silicate oligomers to form stable amorphous this compound nanoparticles that obey the Loewenstein rule .
Result of Action
The result of this compound’s action is the formation of stable amorphous this compound nanoparticles . These nanoparticles have industrial value due to their porous nature . They are also referred to as zeolites when they occur as naturally occurring microporous, hydrous this compound minerals .
Action Environment
The action of this compound is influenced by environmental factors. For instance, thermochemical interactions between calcium–magnesium–this compound (CMAS) glass and an environmental barrier coating of ytterbium disilicate (Yb2Si2O7) and ytterbium monosilicate (Yb2SiO5) were investigated . The study revealed that CMAS can effectively infiltrate top coats, rendering the predominantly Yb2Si2O7 coating ineffective at arresting molten CMAS degradation .
Biochemical Analysis
Biochemical Properties
It has been used in various applications such as filtration and removal of certain compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, Aluminosilicate has been shown to be stable and resistant to degradation . Its effects over time would largely depend on the specific experimental conditions.
Properties
IUPAC Name |
dioxosilane;oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPSIPDUKPIQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1318-02-1, 1332-09-8, 12141-46-7 | |
| Record name | Zeolites | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pumice | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are aluminosilicates?
A: Aluminosilicates are compounds containing aluminum, silicon, and oxygen, often with alkali or alkaline earth cations for charge balance. These compounds exhibit diverse structures ranging from crystalline frameworks like zeolites to amorphous glasses and gels. [, , , ]
Q2: How does the Si/Al ratio impact aluminosilicate properties?
A: The Si/Al ratio significantly influences the properties of aluminosilicates. For example, in geopolymers, increasing the Si/Al ratio generally leads to decreased setting time, reduced compressive strength, and altered pore structure. [, ] In zeolites, this ratio influences acidity, influencing their catalytic activity and selectivity. [, ]
Q3: What spectroscopic techniques are used to characterize aluminosilicates?
A3: Various spectroscopic methods are employed to characterize aluminosilicates. These include:
- X-ray diffraction (XRD): Identifies crystalline phases and provides information on crystal structure and size. [, , , ]
- Nuclear magnetic resonance (NMR): Probes the local environment of nuclei like 29Si, 27Al, and 17O, revealing information about coordination states, bonding, and structural disorder. [, , , ]
- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and vibrational modes, providing insight into chemical bonding and structural units. [, , ]
- Raman spectroscopy: Complementary to FTIR, providing information about molecular vibrations and structural features. [, , ]
Q4: How are aluminosilicates used in construction materials?
A: Aluminosilicates like fly ash and ground granulated blast-furnace slag are increasingly used in geopolymer concrete. These materials offer advantages such as high strength, fire resistance, low thermal conductivity, and reduced carbon footprint compared to traditional Portland cement. [, , , ]
Q5: What makes aluminosilicates effective adsorbents?
A: The porous structure and surface chemistry of certain aluminosilicates make them effective adsorbents for various substances. For example, diatomite modified with this compound nanoparticles showed increased adsorption capacity for fluorine due to changes in specific surface area, electro-superficial properties, and synergistic effects. []
Q6: Can aluminosilicates be used for environmental remediation?
A: Yes, aluminosilicates show promise for environmental remediation applications. They can immobilize heavy metals and radionuclides within their matrix. For instance, this compound sorbents were found to effectively reduce the leaching rate of 137Cs in cement compounds, making them potentially useful for radioactive waste management. []
Q7: How do aluminosilicates perform as catalyst supports?
A: this compound materials, particularly mesoporous aluminosilicates, are valuable as catalyst supports due to their high surface area, tuneable pore size, and thermal stability. For example, copper-exchanged this compound mesoporous materials were found to be active catalysts for NO reduction by CO. []
Q8: How do aluminosilicates function as catalysts?
A: The catalytic activity of aluminosilicates stems primarily from the presence of Brønsted and Lewis acid sites associated with aluminum atoms within their structure. [, , ] The strength and distribution of these acid sites depend on factors like Si/Al ratio, framework type, and post-synthesis modifications.
Q9: What reactions are catalyzed by aluminosilicates?
A9: Aluminosilicates catalyze a wide range of reactions, including:
- Cracking: Breaking down large hydrocarbon molecules into smaller ones. []
- Isomerization: Rearranging the structure of molecules without changing their chemical formula. []
- Dehydration: Removing water molecules from reactants. []
- Transesterification: Converting esters into different esters. []
Q10: How is computational chemistry applied to this compound research?
A: Computational methods like Density Functional Theory (DFT) are used to model this compound structures, predict their properties, and understand reaction mechanisms at the molecular level. [, , ] These simulations provide insights into factors influencing acidity, adsorption, and catalytic activity.
Q11: Can molecular dynamics simulations be used to study aluminosilicates?
A: Yes, molecular dynamics (MD) simulations are valuable tools for studying the dynamic behavior of aluminosilicates. These simulations can model the diffusion of molecules within porous frameworks, the interaction of molecules with this compound surfaces, and the structural changes occurring under various conditions. [, ]
Q12: What are the challenges in synthesizing tailored aluminosilicates?
A: Controlling the size, morphology, and composition of aluminosilicates, particularly those with complex structures, remains a challenge. [, ] Precise control over synthesis parameters is crucial for obtaining materials with desired properties for specific applications.
Q13: How can we improve the performance of this compound-based materials?
A13: Research focuses on enhancing the performance of this compound-based materials through:
- Surface modification: Functionalizing the surface with specific chemical groups to enhance adsorption, catalytic activity, or other desired properties. [, ]
- Doping with metal ions: Introducing metal ions into the structure to modify electronic properties, enhance catalytic activity, or introduce new functionalities. [, ]
- Developing novel synthesis approaches: Exploring new synthesis routes to achieve better control over material properties and create novel this compound structures with enhanced characteristics. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


